molecular formula C12H11NO3 B11891609 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Cat. No.: B11891609
M. Wt: 217.22 g/mol
InChI Key: ACJKWPKYOGJDEJ-UHFFFAOYSA-N
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Description

2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methylquinoline.

    Oxidation: The methyl group is oxidized to form 8-methyl-2-oxoquinoline.

    Acetylation: The 2-oxoquinoline is then reacted with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Potential antimicrobial properties against various pathogens.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

Medicine

    Drug Development: Investigated for potential use in developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic applications in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure.

    8-Methylquinoline: A precursor in the synthesis of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid.

    2-Oxoquinoline: Another derivative with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(8-methyl-2-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-8-3-2-4-9-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

ACJKWPKYOGJDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=O)N2CC(=O)O

Origin of Product

United States

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